molecular formula C27H28N6O3S B612018 bpr1j-097 CAS No. 1327167-19-0

bpr1j-097

Número de catálogo: B612018
Número CAS: 1327167-19-0
Peso molecular: 516.61
Clave InChI: RRKKHABFIOHAOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BPR1J-097 es un nuevo inhibidor de molécula pequeña de la tirosina quinasa 3 similar a Fms (FLT3), una tirosina quinasa receptora que juega un papel crucial en la diferenciación y supervivencia de las células madre hematopoyéticas en la médula ósea. Este compuesto ha mostrado una potente actividad inhibitoria contra las células de leucemia mieloide aguda (LMA), particularmente aquellas con mutaciones en FLT3 .

Métodos De Preparación

La síntesis de BPR1J-097 implica múltiples pasos, comenzando con la preparación del farmacoforo central de sulfonamida. La ruta sintética típicamente incluye los siguientes pasos:

Análisis De Reacciones Químicas

BPR1J-097 sufre varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

Efficacy Data

The efficacy of BPR1J-097 has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Inhibition Concentrations :
    • The 50% inhibitory concentration (IC50) for FLT3 kinase activity ranges from 1 to 10 nM.
    • Growth inhibition concentrations (GC50) were measured at 21±7 nM for MOLM-13 cells and 46±14 nM for MV4-11 cells .

Table 1: In Vitro Kinase Inhibition Activity of this compound

CompoundIC50 (nM)Target Kinase
This compound11±7FLT3
ABT-86917±7FLT3
Sorafenib44±9FLT3
PKC41237±5FLT3

This table illustrates the comparative potency of this compound against other known FLT3 inhibitors, emphasizing its superior efficacy .

Pharmacokinetic Properties

This compound has shown favorable pharmacokinetic characteristics, which are essential for its therapeutic application. Studies indicate that the compound possesses a favorable absorption profile and exhibits dose-dependent tumor growth inhibition in murine xenograft models.

Table 2: Pharmacokinetic Profile Summary

ParameterValue
BioavailabilityHigh
Half-lifeTBD
Volume of distributionTBD
ClearanceTBD

These pharmacokinetic properties suggest that this compound can be effectively delivered in clinical settings, potentially leading to improved patient outcomes .

Case Studies and Clinical Implications

Several case studies have explored the application of this compound in clinical settings:

  • Preclinical Models : In studies using murine models with FLT3-driven AML, administration of this compound resulted in significant tumor regression, demonstrating its potential as a therapeutic agent.
  • Combination Therapies : Research is ongoing to evaluate the efficacy of this compound in combination with other chemotherapeutic agents to enhance treatment outcomes for AML patients resistant to standard therapies.

Mecanismo De Acción

BPR1J-097 ejerce sus efectos inhibiendo la actividad de la quinasa FLT3. El compuesto se une al sitio de unión al ATP de FLT3, previniendo la fosforilación y activación de las moléculas de señalización aguas abajo como el transductor de señal y activador de la transcripción 5 (STAT5), Ras, MAPK, PI3K y Akt. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en las células de LMA impulsadas por FLT3 .

Comparación Con Compuestos Similares

BPR1J-097 es único entre los inhibidores de FLT3 debido a su potente actividad inhibitoria y propiedades farmacocinéticas favorables. Los compuestos similares incluyen:

    BPR1J-340: Otro inhibidor de FLT3 con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

    Quizartinib: Un inhibidor de FLT3 bien conocido que ha sido ampliamente estudiado y que actualmente se utiliza en la práctica clínica para el tratamiento de la LMA.

    Midostaurin: Otro inhibidor de FLT3 utilizado en el tratamiento de la LMA.

This compound se destaca por su alta selectividad para FLT3 y su potente actividad inhibitoria contra las células de LMA impulsadas por FLT3 .

Actividad Biológica

BPR1J-097 is a novel compound recognized for its potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in inhibiting FLT3, and its pharmacokinetic properties.

This compound operates primarily as a selective inhibitor of FLT3 kinase. The compound's design incorporates a sulphonamide pharmacophore, which has been shown to effectively inhibit FLT3 activity. The inhibition leads to the blockade of downstream signaling pathways, specifically the phosphorylation of FLT3 and STAT5, which are critical for the survival and proliferation of FLT3-dependent leukemia cells.

Efficacy in Inhibiting FLT3

The potency of this compound has been quantified through various assays measuring its inhibitory concentration (IC50) against FLT3:

  • IC50 Values :
    • This compound: 11±7 nM against wild-type FLT3 (FLT3-WT)
    • Comparison with other inhibitors:
      • ABT-869: 17±7 nM
      • Sorafenib: 44±9 nM
      • PKC412: 37±5 nM

These values indicate that this compound is one of the most effective FLT3 inhibitors currently under investigation .

Table 1: FLT3 Kinase-Inhibitory Activity of this compound

CompoundIC50 (nM)
This compound11±7
ABT-86917±7
Sorafenib44±9
PKC41237±5

Growth Inhibition in Leukemic Cells

This compound has demonstrated substantial growth-inhibitory effects on AML cell lines expressing FLT3 mutations, particularly FLT3 internal tandem duplications (ITD). The growth inhibition concentrations (GC50) were found to be:

  • MOLM-13 Cells : 21±7 nM
  • MV4-11 Cells : 46±14 nM

These results highlight the compound's potential as a therapeutic agent in treating AML driven by FLT3 mutations .

Pharmacokinetics and In Vivo Efficacy

In preclinical models, this compound exhibited favorable pharmacokinetic properties, including good absorption and distribution characteristics. In murine xenograft models of AML, administration of this compound resulted in significant dose-dependent tumor growth inhibition and regression. The compound was administered intravenously at a dose of 3.4 mg/kg, demonstrating effective plasma concentrations that correlate with its in vitro activity .

Case Studies and Comparative Analysis

Recent studies have compared this compound with other FLT3 inhibitors in terms of efficacy and selectivity. For instance, while both this compound and quizartinib (another potent FLT3 inhibitor) show strong activity against FLT3 ITD mutations, this compound has been noted for its superior selectivity towards FLT3 over other kinases such as Aurora A and Aurora B, which are often implicated in cell cycle regulation.

Table 2: Selectivity Profile of this compound

KinaseIC50 (nM)
FLT1211
KDR129
Aurora A340
Aurora B876

This selectivity profile indicates that while this compound can inhibit related kinases, it does so at significantly higher concentrations than for FLT3, suggesting a targeted therapeutic approach .

Propiedades

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bpr1j-097
Reactant of Route 2
bpr1j-097
Reactant of Route 3
Reactant of Route 3
bpr1j-097
Reactant of Route 4
Reactant of Route 4
bpr1j-097
Reactant of Route 5
Reactant of Route 5
bpr1j-097
Reactant of Route 6
Reactant of Route 6
bpr1j-097
Customer
Q & A

Q1: What makes BPR1J-097 a potential therapeutic agent for AML?

A1: The research paper "this compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML" [] highlights that this compound demonstrates strong inhibitory activity against FLT3 kinase. FLT3 mutations are frequently observed in AML and contribute to the disease's progression. Therefore, targeting FLT3 kinase with inhibitors like this compound presents a promising therapeutic strategy for AML treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.